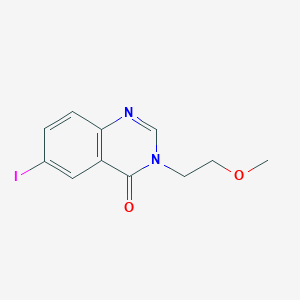

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one, or simply 6-iodo-MEOQ, is a quinazolinone compound that has been studied extensively in recent years due to its potential applications in a variety of fields. Quinazolinones are a class of heterocyclic compounds that have been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV activities. 6-iodo-MEOQ is of particular interest due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one and its derivatives have been synthesized and screened for their antitumor activity. Notably, certain substituted 2-mercapto-4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions exhibited significant in vitro antitumor properties, with some compounds identified as active anticancer agents. These compounds demonstrated promising activity against various cancer cell lines, showcasing the potential of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives as anticancer agents (S. Hamid et al., 2001; M. Ibrahim et al., 2015; Mohamed H. Hekal et al., 2018).

Antibacterial and Antimicrobial Activities

Research on 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives also extends to their antibacterial and antimicrobial effectiveness. Synthesis of these derivatives has shown significant activity against various microorganisms, including Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. These findings highlight the compound's potential in developing new antibacterial and antimicrobial treatments (Osarodion Peter Osarumwense, 2019).

Anticonvulsant Evaluation

The anticonvulsant activity of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives has been investigated, with some compounds showing promising results against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock tests. These studies suggest potential therapeutic applications for epilepsy and other seizure-related disorders (M. Ibrahim et al., 2015).

Radioiodination and Biodistribution

Studies on the radioiodination and biodistribution of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives in tumor-bearing mice have provided insights into the compound's potential as a radiopharmaceutical agent. The research demonstrates successful labeling with radioactive iodine and suggests the possibility of targeting tumor cells effectively (R. Al-Salahi et al., 2018).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory properties of 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one derivatives have been explored, with some compounds showing significant activity in this regard. This indicates the potential use of these compounds in developing new analgesic and anti-inflammatory drugs (Osarumwense Peter Osarodion, 2023; V. Alagarsamy et al., 2011).

Eigenschaften

IUPAC Name |

6-iodo-3-(2-methoxyethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDWDDZOHYHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(C1=O)C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)

![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)

![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)

![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)

![8,10-dimethyl-N-phenyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592606.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)

methanone dihydrochloride](/img/structure/B2592609.png)

![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592618.png)